![molecular formula C17H21NO3 B3003042 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide CAS No. 2097900-25-7](/img/structure/B3003042.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential applications in the treatment of various diseases. FTY720 was first synthesized in 1992 by scientists at the pharmaceutical company, Takeda Chemical Industries, and has since been the subject of numerous scientific studies.
科学研究应用
Antibacterial Activity
Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into pharmacological agents has led to the development of numerous innovative antibacterial agents. The compound could potentially be synthesized and tested for its efficacy in inhibiting bacterial growth, contributing to the fight against microbial resistance .
Antifungal and Antiviral Properties
The structural versatility of furan derivatives allows them to be effective in antifungal and antiviral therapies. Their ability to interact with various biological targets makes them suitable candidates for developing new treatments for fungal and viral infections. Research could explore the specific mechanisms by which “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide” exerts its antifungal and antiviral effects .
Anti-inflammatory and Analgesic Effects
Furan compounds have shown promising anti-inflammatory and analgesic effects. This suggests that the compound could be investigated for its potential to reduce inflammation and alleviate pain. Studies could focus on its interaction with inflammatory pathways and its ability to modulate pain perception .
Anticancer Potential
The cytotoxic effects of furan derivatives on various cancer cell lines have been documented. “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide” could be synthesized and its efficacy as an anticancer agent could be evaluated, particularly its impact on lung carcinoma cells, as furan derivatives have shown different cytotoxic effects toward these cells .
Pharmacokinetics and Drug Delivery
Understanding the pharmacokinetic profile of furan derivatives is crucial for their development as therapeutic agents. Research could be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. Additionally, its potential use in drug delivery systems could be explored, focusing on its ability to enhance the bioavailability of therapeutic agents .
Chemical Synthesis and Medicinal Chemistry
The compound’s role in the synthesis of novel drugs is significant due to the therapeutic efficacy of furan-related medicines. It could serve as a key intermediate in the synthesis of various pharmacologically active molecules. Research could also delve into its reactivity and the development of synthetic methodologies that utilize this compound as a building block .
Tautomerism and Chemical Properties
The study of tautomerism in furan derivatives, such as thiol-thione tautomerism, is an important aspect of chemical research. Investigating the tautomerism of “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide” could provide insights into its chemical properties and stability, which is essential for its application in medicinal chemistry .
Environmental Impact and Toxicology
Assessing the environmental impact and toxicological profile of furan derivatives is essential for their safe application. Research could be aimed at understanding the ecological effects of this compound and its derivatives, as well as evaluating their toxicity to ensure they are safe for human use .
作用机制
Target of Action
The compound N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide is an analog of fentanyl . Fentanyl and its analogs are known to act on the mu-opioid receptors , which play a crucial role in pain perception, reward, and addiction.
Mode of Action
The compound binds to the mu-opioid receptors, acting as an agonist . This binding triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .
Biochemical Pathways
The activation of mu-opioid receptors leads to the inhibition of the adenylate cyclase-cAMP pathway . This inhibition affects various downstream effects such as decreasing the release of neurotransmitters like glutamate, acetylcholine, noradrenaline, and substance P. The overall effect is a decrease in the perception of pain .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
The primary result of the compound’s action is analgesia , or pain relief, due to its interaction with the mu-opioid receptors . Like other opioids, it may also cause side effects such as itching, nausea, and potentially serious respiratory depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . For instance, the presence of other substances might compete with the compound for binding sites, potentially reducing its efficacy .
属性
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)10-17(20)18-11-15(19)13-5-7-14(8-6-13)16-4-3-9-21-16/h3-9,12,15,19H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHTZVTYQKLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002963.png)
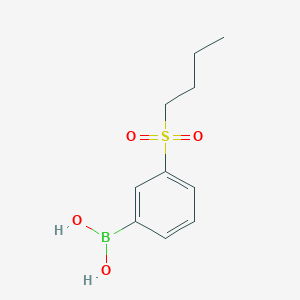
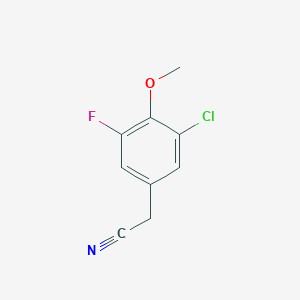
![2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide](/img/structure/B3002966.png)
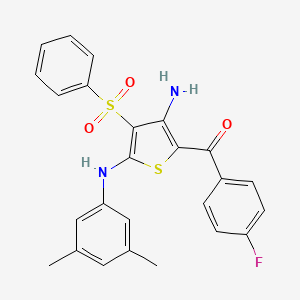
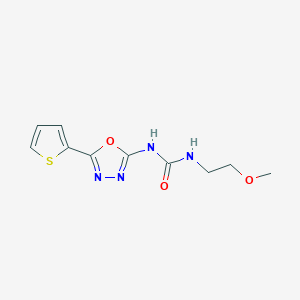
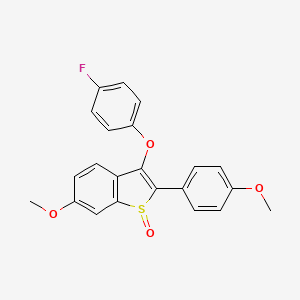
![N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3002974.png)

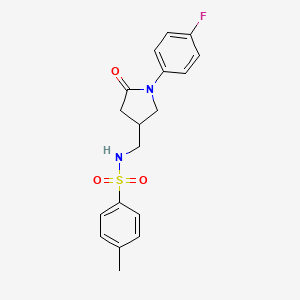
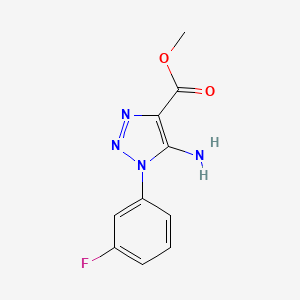

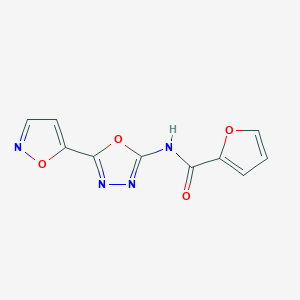
![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)